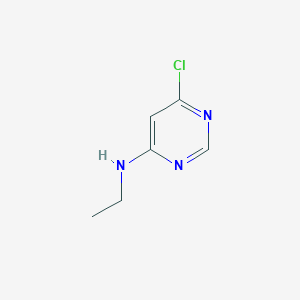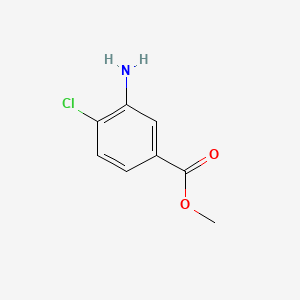
Methyl 3-amino-4-chlorobenzoate
Overview
Description
Methyl 3-amino-4-chlorobenzoate is a chemical compound that is part of a broader class of compounds known for their potential biological activities and their use in various chemical reactions. The compound itself is not explicitly detailed in the provided papers, but its structural components and related compounds are extensively studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of compounds related to methyl 3-amino-4-chlorobenzoate often involves the introduction of amino and chloro substituents into a benzoate or thiophene framework. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives involves modifications at various positions to enhance biological activity, particularly as allosteric enhancers of the A1 adenosine receptor . Although the synthesis of methyl 3-amino-4-chlorobenzoate is not directly described, the methodologies applied in these studies could be relevant for its preparation.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-amino-4-chlorobenzoate is characterized by the presence of amino and chloro substituents on a benzoate ring. For example, the crystal structure of a related compound, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, shows a planar 3-chlorobenzoate anion and a five-membered thiazolium ring with an envelope conformation . These structural features are crucial for the formation of hydrogen bonds and other intermolecular interactions that define the crystal packing and stability of these compounds.
Chemical Reactions Analysis
The reactivity of chloro- and amino-substituted benzoates is influenced by the electron-withdrawing or electron-donating nature of the substituents. In the case of 4-aminobenzoic acid and its methyl ester, chlorination reactions lead to various chlorinated products, depending on the reaction conditions . These reactions are indicative of the potential transformations that methyl 3-amino-4-chlorobenzoate could undergo, such as further chlorination or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 3-amino-4-chlorobenzoate are influenced by their molecular structure. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, as seen in the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, where amine hydrogen atoms bridge carboxylate oxygen atoms . Additionally, the presence of chloro substituents can affect the acidity, reactivity, and overall stability of the compound. These properties are essential for understanding the behavior of methyl 3-amino-4-chlorobenzoate in various environments and its potential applications in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Optoelectronics Device Applications
Methyl 3-amino-4-chlorobenzoate (M3A4CB) has been explored in the synthesis of organic nonlinear optical materials. A study by Babu et al. (2017) synthesized 2-Amino 4-methylpyridinium 3-chlorobenzoate (2A4M3CB), a variant of M3A4CB, demonstrating its potential in optoelectronics device applications. The synthesized compound showed promising single crystal XRD, FTIR, and NMR characteristics, indicating its utility in optoelectronics due to its optical transmittance window and stability under various conditions (Babu et al., 2017).
Antibacterial Activities
M3A4CB has been utilized in the design and synthesis of new compounds with significant antibacterial properties. Osarodion (2020) synthesized a Ligand using M3A4CB, which showed considerable activity against a range of bacteria and fungi. This highlights its potential in developing new antibacterial agents (Osarodion, 2020).
Supramolecular Chemistry
In the field of supramolecular chemistry, M3A4CB derivatives have been used to study hydrogen-bonded supramolecular associations. Khalib et al. (2014) explored the crystal structures of proton-transfer complexes formed from M3A4CB derivatives. These studies contribute to understanding molecular interactions and designing supramolecular architectures (Khalib et al., 2014).
Anti-Inflammatory Activities
M3A4CB derivatives have also been explored for their anti-inflammatory properties. Osarodion (2020) synthesized compounds from M3A4CB demonstrating significant anti-inflammatory activity. This research opens avenues for developing new anti-inflammatory drugs (Osarodion, 2020).
Solubility and Thermodynamics
M3A4CB and its analogs have been subject to studies focusing on their solubility and thermodynamic properties. Liet al. (2017) conducted a detailed analysis of the solubility of 2-amino-4-chlorobenzoic acid, a compound similar to M3A4CB, in various organic solvents. Their research provided insights into the solubility profiles and thermodynamic modeling, crucial for optimizing purification processes (Li et al., 2017).
Synthesis of Key Intermediates
M3A4CB plays a role in the synthesis of complex organic compounds. Liu Dong-zhi (2005) studied the synthesis of N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, starting from 3-amino-4-chlorobenzoic acid, a closely related compound. This research demonstrates the utility of M3A4CB derivatives in synthesizing key intermediates for further complex organic synthesis (Liu Dong-zhi, 2005).
Molecular Structure Studies
Studies on M3A4CB derivatives have also contributed to understanding molecular structures and conformations. Takashima et al. (1999) conducted a study on methyl 3-chlorobenzoate, analyzing its molecular structure and conformation using gas phase electron diffraction and ab initio calculations. This research adds to the knowledge of molecular structures and behavior under different conditions (Takashima et al., 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJPOYKBUUVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343910 | |
| Record name | Methyl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-chlorobenzoate | |
CAS RN |
40872-87-5 | |
| Record name | Methyl 3-amino-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Amino-4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


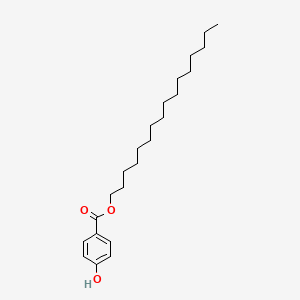
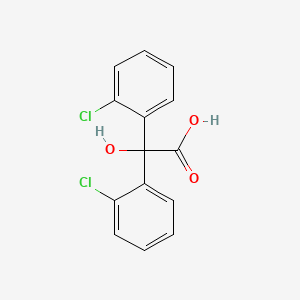
![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)
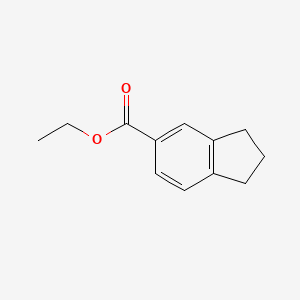

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)
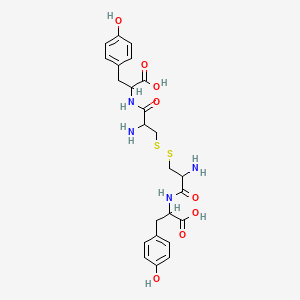

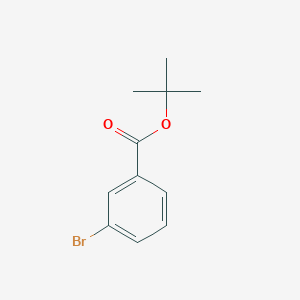

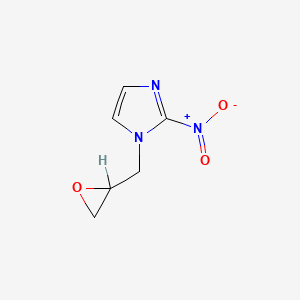
![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)
